molecular formula C12H15NO B8575130 4-(1-Hydroxy-2-methylbutyl)benzonitrile

4-(1-Hydroxy-2-methylbutyl)benzonitrile

Cat. No. B8575130
M. Wt: 189.25 g/mol
InChI Key: WNBZVGZGOCFOEC-UHFFFAOYSA-N
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Patent
US08022062B2

Procedure details

Add 4-(1-hydroxy-2-methyl-butyl)-1-bromo-benzene (1.9 g, 7.8 mmol), zinc cyanide (1.82 g, 15.6 mmol), and tetrakistriphenylphosphine palladium(0) (260 mg, 0.22 mmol) to anhydrous DMF (40 mL) under a nitrogen atmosphere. Heat the mixture at 90° C. for 12 h. Cool the mixture to room temperature, dilute with water and extract the aqueous phase twice with dichloromethane. Wash the combined organic extracts with water and brine. Dry the organic solution over Na2SO4, filter and concentrate in vacuo. Purify by chromatography on silica gel eluting with hexane/EtOAc (1:0 and 20:1) to provide the desired intermediate (1.2 g, 75%). MS (APCI) m/z: 190 (M+H)+.
Quantity
1.9 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine palladium(0)
Quantity
260 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
1.82 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:7]1[CH:12]=[CH:11][C:10](Br)=[CH:9][CH:8]=1)[CH:3]([CH3:6])[CH2:4][CH3:5].[CH3:14][N:15](C=O)C>O.[C-]#N.[Zn+2].[C-]#N>[OH:1][CH:2]([C:7]1[CH:12]=[CH:11][C:10]([C:14]#[N:15])=[CH:9][CH:8]=1)[CH:3]([CH3:6])[CH2:4][CH3:5] |f:3.4.5|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
OC(C(CC)C)C1=CC=C(C=C1)Br
Name
tetrakistriphenylphosphine palladium(0)
Quantity
260 mg
Type
reactant
Smiles
Name
Quantity
40 mL
Type
reactant
Smiles
CN(C)C=O
Name
zinc cyanide
Quantity
1.82 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture to room temperature
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous phase twice with dichloromethane
WASH
Type
WASH
Details
Wash the combined organic extracts with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic solution over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
Purify by chromatography on silica gel eluting with hexane/EtOAc (1:0 and 20:1)

Outcomes

Product
Name
Type
product
Smiles
OC(C(CC)C)C1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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